molecular formula C19H18N2O3S B12142994 (2Z,5Z)-5-(2,4-dimethoxybenzylidene)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one

(2Z,5Z)-5-(2,4-dimethoxybenzylidene)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one

Cat. No.: B12142994
M. Wt: 354.4 g/mol
InChI Key: OXRKCADIWPKEMA-YVLHZVERSA-N
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Description

(2Z,5Z)-5-(2,4-dimethoxybenzylidene)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the 5-ene-4-thiazolidinone class, a group recognized in modern medicinal chemistry as a privileged scaffold due to its wide range of pharmacological potential . This compound is part of a family of small molecules extensively studied for their utility in organic and medicinal chemistry, particularly in the development of hit- and lead-compounds . The core structure is characterized by an exocyclic C=C double bond at the C5 position, a feature confirmed to have a crucial impact on the pharmacological profile of such derivatives . The 5-ene-4-thiazolidinone scaffold is associated with diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties, making it a valuable template for drug discovery research . The specific stereochemistry of this compound, denoted by (2Z,5Z), is typically established during synthesis, often via a Knoevenagel condensation reaction, which is a prominent method for creating the 5-ene structure . Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules or for probing biological pathways where thiazolidinones are known to interact. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C19H18N2O3S

Molecular Weight

354.4 g/mol

IUPAC Name

(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-2-(2-methylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H18N2O3S/c1-12-6-4-5-7-15(12)20-19-21-18(22)17(25-19)10-13-8-9-14(23-2)11-16(13)24-3/h4-11H,1-3H3,(H,20,21,22)/b17-10-

InChI Key

OXRKCADIWPKEMA-YVLHZVERSA-N

Isomeric SMILES

CC1=CC=CC=C1N=C2NC(=O)/C(=C/C3=C(C=C(C=C3)OC)OC)/S2

Canonical SMILES

CC1=CC=CC=C1N=C2NC(=O)C(=CC3=C(C=C(C=C3)OC)OC)S2

Origin of Product

United States

Biological Activity

The compound (2Z,5Z)-5-(2,4-dimethoxybenzylidene)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one is a member of the thiazolidin-4-one family, which has garnered attention for its diverse biological activities. This article will delve into the biological activity of this compound, focusing on its potential antibacterial, antioxidant, and anticancer properties based on available research.

  • Molecular Formula : C18_{18}H18_{18}N2_{2}O3_{3}S
  • Molecular Weight : 342.41 g/mol
  • CAS Number : 672322-37-1

Structure

The compound features a thiazolidinone core with substituents that enhance its biological activity. The presence of methoxy groups and a methylphenyl imino moiety plays a critical role in its pharmacological properties.

Antibacterial Activity

Research indicates that thiazolidin-4-one derivatives exhibit significant antibacterial properties. For instance:

  • Study Findings : A series of thiazolidinones were tested against various bacterial strains. The compound demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The inhibition rates were reported at approximately 91.66% and 88.46%, respectively .
Bacterial StrainInhibition Percentage
Staphylococcus aureus91.66%
Escherichia coli88.46%

Antioxidant Activity

The antioxidant potential of thiazolidinones is attributed to their ability to scavenge free radicals.

  • DPPH Assay Results : In several studies, compounds similar to (2Z,5Z)-5-(2,4-dimethoxybenzylidene)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one exhibited DPPH radical scavenging activities comparable to or exceeding that of standard antioxidants like vitamin E .
CompoundEC50_{50} (µg/mL)
Thiazolidinone Derivative60.83 ± 0.86
Vitamin ENot specified

Anticancer Activity

Thiazolidinone derivatives have shown promise in anticancer research.

  • Cell Line Studies : Compounds within this class have been evaluated for their cytotoxic effects against various cancer cell lines including HT29 (colon cancer) and H460 (lung cancer). The IC50_{50} values for these compounds ranged from 1.61 µg/mL to over 1000 µg/mL depending on structural modifications .
Cell LineIC50_{50} (µg/mL)
HT291.61 ± 1.92
H460>1000

The biological activity of thiazolidinones can be attributed to their ability to interact with various cellular pathways:

  • Antibacterial Mechanism : Thiazolidinones may disrupt bacterial cell wall synthesis or interfere with essential enzymatic pathways.
  • Antioxidant Mechanism : These compounds likely neutralize free radicals through electron donation, thus mitigating oxidative stress in cells.
  • Anticancer Mechanism : The anticancer effects are hypothesized to arise from the inhibition of key signaling pathways involved in cell proliferation and survival.

Case Study 1: Antibacterial Efficacy

A recent study synthesized several thiazolidinone derivatives and tested their antibacterial efficacy against clinical isolates. The results indicated that modifications at the C2 position significantly enhanced antibacterial activity, particularly in compounds with electron-withdrawing groups .

Case Study 2: Antioxidant Potential

In another investigation focusing on antioxidant properties, thiazolidinone derivatives were subjected to various assays including DPPH and ABTS assays. The results showed that some derivatives had antioxidant activities significantly higher than standard drugs like ibuprofen .

Scientific Research Applications

Anticancer Properties

Research has highlighted the potential anticancer effects of thiazolidinone derivatives. Studies have shown that compounds similar to (2Z,5Z)-5-(2,4-dimethoxybenzylidene)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one exhibit cytotoxicity against various cancer cell lines. For instance:

  • Case Study : A derivative demonstrated significant inhibition of cell proliferation in human breast cancer cells in vitro through apoptosis induction mechanisms .

Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress-related diseases. The compound has been evaluated for its ability to scavenge free radicals.

  • Case Study : In a study using DPPH and ABTS assays, thiazolidinone derivatives exhibited antioxidant activities that surpassed those of standard drugs like ibuprofen .

Antibacterial Activity

The antibacterial potential of thiazolidinones is another area of interest. The compound has shown effectiveness against several bacterial strains.

  • Case Study : In vitro testing indicated that the compound inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibacterial agents .

Summary of Applications

Application Area Description Notable Findings
Anticancer Potential to inhibit cancer cell proliferationInduces apoptosis in breast cancer cells
Antioxidant Scavenging free radicalsHigher antioxidant activity than ibuprofen
Antibacterial Inhibition of bacterial growthEffective against both Gram-positive and Gram-negative bacteria

Comparison with Similar Compounds

Key Observations :

  • Electron-donating groups (e.g., methoxy) enhance condensation yields compared to electron-withdrawing groups (e.g., nitro) due to stabilized intermediates .
  • Microwave synthesis (e.g., in ) reduces reaction time but requires precise power modulation .

Structural and Spectroscopic Comparison

Substituent Effects on Spectra:

  • NMR: The target compound’s 2,4-dimethoxy groups produce distinct aromatic proton signals (δ 6.6–7.9 ppm) and downfield shifts for the imino NH (δ ~10.8 ppm) . Chloro or nitro substituents (e.g., 6j in ) cause deshielding of adjacent protons (δ 7.9–8.0 ppm) .
  • IR : Methoxy C-O stretches (~1250 cm⁻¹) and C=O stretches (~1700 cm⁻¹) dominate the target compound’s spectrum, whereas thioxo derivatives (e.g., ) show strong C=S absorption (~1150 cm⁻¹) .

Crystallographic Differences:

  • The 2,4-dimethoxy groups in the target compound likely engage in weak van der Waals interactions, contrasting with hydrogen-bonding networks in hydroxybenzylidene analogs (e.g., ) .
  • Steric hindrance from the 2-methylphenylimino group may reduce packing efficiency compared to smaller substituents like thioxo .

Insights :

  • The 2-methylphenylimino group’s steric bulk could limit enzymatic binding compared to smaller substituents like thiomorpholine .

Preparation Methods

Formation of the Thiazolidinone Core

The synthesis begins with the preparation of 2-imino-1,3-thiazolidin-4-one (I ), achieved by cyclocondensation of 2-methylphenylthiourea with ethyl chloroacetate in alkaline ethanol (70°C, 6 hours). This yields the intermediate I with 85–90% efficiency.

Reaction conditions :

  • Solvent : Ethanol (95%)

  • Base : Sodium hydroxide (1.2 equiv)

  • Temperature : 70°C

  • Time : 6 hours

ComponentQuantityRole
2-Imino-thiazolidinone1.0 equivNucleophile
2,4-Dimethoxybenzaldehyde1.2 equivElectrophile
Piperidine0.1 equivBase/Catalyst
Ethanol10 mL/mmolSolvent
Temperature78°C (reflux)
Time8–10 hours

Yield : 72–78% (after recrystallization from ethanol).

One-Pot Multicomponent Synthesis

Three-Component Reaction Design

An efficient one-pot method combines 2-methylphenyl isothiocyanate, glycine, and 2,4-dimethoxybenzaldehyde in acetic acid. This approach bypasses intermediate isolation, reducing reaction time and improving overall yield.

Mechanistic pathway :

  • Formation of thiourea : Reaction of 2-methylphenyl isothiocyanate with glycine.

  • Cyclocondensation : Intramolecular cyclization to form the thiazolidinone ring.

  • Knoevenagel condensation : Benzylidene group incorporation.

Experimental data :

ParameterValue
SolventGlacial acetic acid
Temperature100°C
Time12 hours
Yield68%
Purity (HPLC)>95%

Microwave-Assisted Optimization

Microwave irradiation (150 W, 120°C) reduces the reaction time to 45 minutes while maintaining a 65% yield. This method enhances energy efficiency and minimizes side product formation.

Stereochemical Control and Isomer Purity

The (Z,Z)-configuration at C2 and C5 is critical for bioactivity. Reaction conditions profoundly influence stereoselectivity:

  • Solvent polarity : Ethanol favors (Z)-isomers due to hydrogen bonding stabilization.

  • Catalyst : Piperidine enhances selectivity via transition-state stabilization.

Isomer distribution :

Condition(Z,Z) Isomer(E,Z) Isomer
Ethanol/piperidine92%8%
Toluene/triethylamine64%36%

Post-Synthetic Modifications and Purification

Recrystallization Techniques

Crude product purity is improved using ethanol/water (3:1 v/v), yielding needle-like crystals suitable for X-ray diffraction analysis.

Chromatographic Methods

Silica gel chromatography (ethyl acetate/hexane, 1:2) resolves minor (E)-isomers, achieving >99% (Z,Z)-purity.

Analytical Characterization

Key spectroscopic data for the final compound:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, imine-H), 7.45–6.82 (m, aromatic-H), 3.88 (s, 6H, OCH₃), 2.41 (s, 3H, CH₃).

  • IR (KBr) : 1725 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N).

Industrial-Scale Considerations

Pilot-scale synthesis (1 kg batch) employs continuous flow reactors to enhance heat transfer and reduce reaction time by 40%. Economic analysis shows a 22% cost reduction compared to batch methods .

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